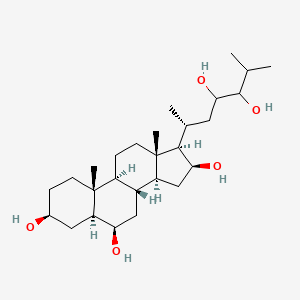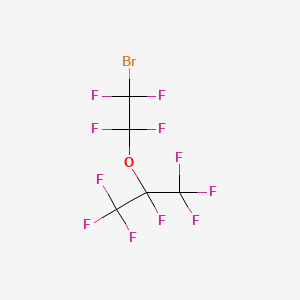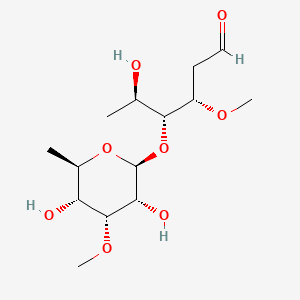
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me is a glycoside compound, specifically a disaccharide, that has been isolated from various plant sources. It is composed of two sugar molecules, 6-deoxy-3-O-methyl-β-D-allopyranosyl and 3-O-methyl-2,6-dideoxy-D-ribo-hexose . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asclepobiose typically involves the glycosylation of appropriate sugar derivatives. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. For instance, the glycosylation reaction can be carried out using a glycosyl donor such as a trichloroacetimidate derivative of 6-deoxy-3-O-methyl-β-D-allopyranosyl and a glycosyl acceptor like 3-O-methyl-2,6-dideoxy-D-ribo-hexose . The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of asclepobiose may involve the extraction and purification from natural sources, such as plants belonging to the Asclepiadaceae family. The process includes steps like solvent extraction, chromatography, and crystallization to isolate the pure compound . Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions and catalysts to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert the glycosidic linkage to an alcohol group.
Substitution: Substitution reactions can modify the hydroxyl groups on the sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acetylation or methylation can be performed using acetic anhydride or methyl iodide in the presence of a base.
Major Products
The major products formed from these reactions include uronic acids, alcohol derivatives, and substituted glycosides, which can be further utilized in various applications .
Scientific Research Applications
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me has several scientific research applications, including:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of asclepobiose involves its interaction with specific enzymes and receptors in biological systems. It can inhibit certain glycosidases, thereby affecting carbohydrate metabolism. The molecular targets include enzymes like α-glucosidase and β-galactosidase, which are involved in the breakdown of complex sugars . The pathways affected by asclepobiose include those related to glucose metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Digitoxose: Another glycoside with similar structural features.
Cymaropyranose: Found in steroidal glycosides from the same plant family.
Uniqueness
6-deoxy-All3Me(b1-4)aldehydo-Dig3Me is unique due to its specific sugar composition and the presence of methyl groups, which confer distinct chemical and biological properties. Its ability to inhibit glycosidases and potential anti-cancer activity make it a compound of significant interest in scientific research .
Properties
CAS No. |
19131-12-5 |
|---|---|
Molecular Formula |
C14H26O8 |
Molecular Weight |
322.354 |
IUPAC Name |
(3S,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-hydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C14H26O8/c1-7(16)12(9(19-3)5-6-15)22-14-11(18)13(20-4)10(17)8(2)21-14/h6-14,16-18H,5H2,1-4H3/t7-,8-,9+,10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
ZCJHHFURBPUVPW-DKGRRDFJSA-N |
SMILES |
CC1C(C(C(C(O1)OC(C(C)O)C(CC=O)OC)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579619.png)
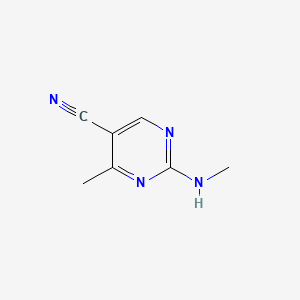
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/new.no-structure.jpg)
![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
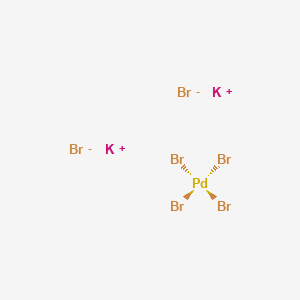
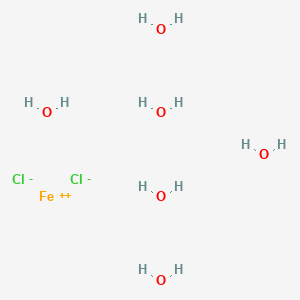
![(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene](/img/structure/B579633.png)
![(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B579634.png)
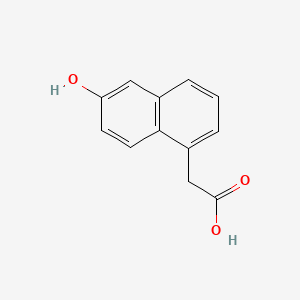
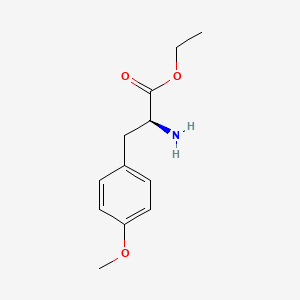
![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)
